

Azelaic Acid-d14: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Azelaic acid-d14

Cat. No.: B585296

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Introduction

Azelaic acid-d14 is a deuterated form of azelaic acid, a naturally occurring saturated dicarboxylic acid. In research, particularly in pharmacology and metabolomics, deuterated standards are invaluable tools for enhancing the accuracy and reliability of quantitative analyses. This technical guide provides an in-depth overview of the molecular properties of **Azelaic acid-d14**, a representative experimental protocol for its use as an internal standard, and an illustration of the biological signaling pathway of its non-deuterated counterpart. This document is intended for researchers, scientists, and drug development professionals.

Core Data Presentation

The fundamental quantitative data for **Azelaic acid-d14** are summarized in the table below.

Property	Value	Citations
Molecular Formula	C ₉ H ₂ D ₁₄ O ₄	
Molecular Weight	202.31 g/mol	
CAS Number	119176-67-9	
Appearance	Solid	
Purity	≥98%	
Storage Temperature	4°C	

Experimental Protocols

Representative Protocol: Quantification of Azelaic Acid in Human Plasma by LC-MS/MS using **Azelaic Acid-d14** as an Internal Standard

Deuterated compounds like **Azelaic acid-d14** are frequently employed as internal standards in mass spectrometry-based quantification to correct for variations during sample preparation and analysis. What follows is a representative, detailed methodology for the quantification of azelaic acid in a biological matrix.

1. Materials and Reagents

- Azelaic acid standard
- **Azelaic acid-d14** (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Human plasma (blank)
- Water (HPLC grade)

2. Standard and Internal Standard Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of azelaic acid and **Azelaic acid-d14** in methanol.
- Working Standard Solutions: Create a series of working standard solutions of azelaic acid by serially diluting the primary stock solution with a methanol/water mixture.
- Internal Standard Spiking Solution: Prepare a working solution of **Azelaic acid-d14** at a fixed concentration for spiking into samples.

3. Sample Preparation (Protein Precipitation)

- To 100 μ L of human plasma, add a precise volume of the **Azelaic acid-d14** internal standard spiking solution.
- Vortex the samples briefly to ensure thorough mixing.
- Add 400 μ L of ice-cold acetonitrile to precipitate the plasma proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 150 μ L of the mobile phase.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A suitable gradient to achieve separation of azelaic acid from matrix components.
- Mass Spectrometer: A tandem mass spectrometer operating in negative ion mode.
- Ionization Source: Electrospray ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both azelaic acid and **Azelaic acid-d14**.

5. Data Analysis

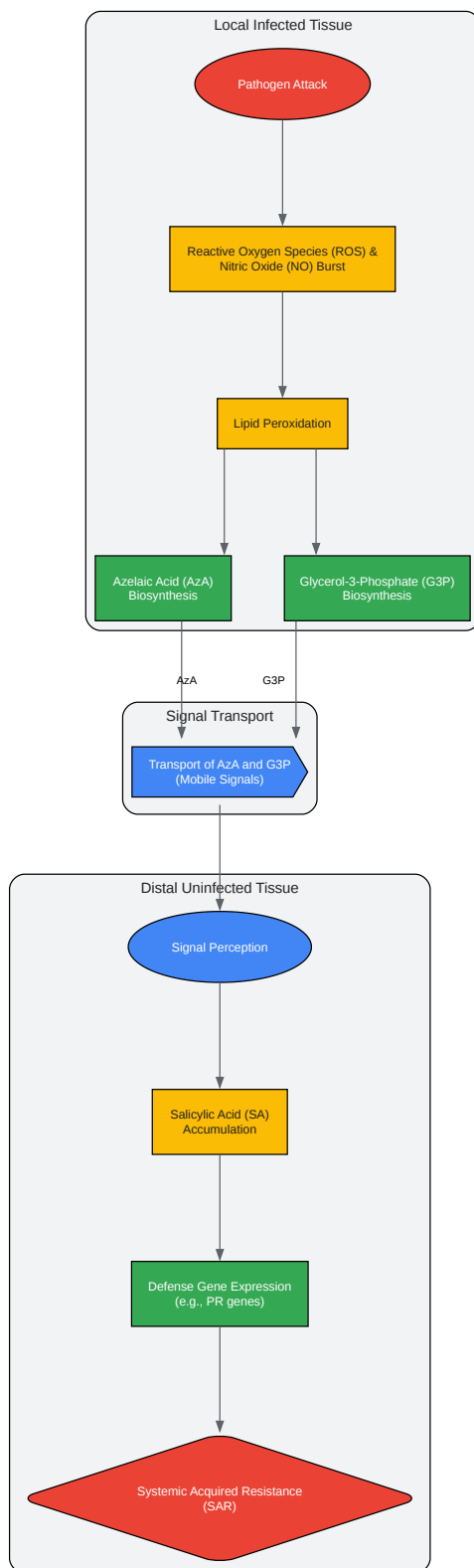
- **Calibration Curve Construction:** Plot the peak area ratio of azelaic acid to **Azelaic acid-d14** against the known concentrations of the calibrators. Perform a linear regression to generate a calibration curve.
- **Quantification of Unknowns:** Determine the concentration of azelaic acid in the unknown samples by interpolating their peak area ratios onto the calibration curve.

Mandatory Visualization

Signaling Pathway

The non-deuterated form, azelaic acid, plays a crucial role as a signaling molecule in the plant defense mechanism known as Systemic Acquired Resistance (SAR).^{[1][2]} The following diagram illustrates the key components and their interactions in this pathway.

Azelaic Acid-Mediated Systemic Acquired Resistance (SAR) Pathway in Plants

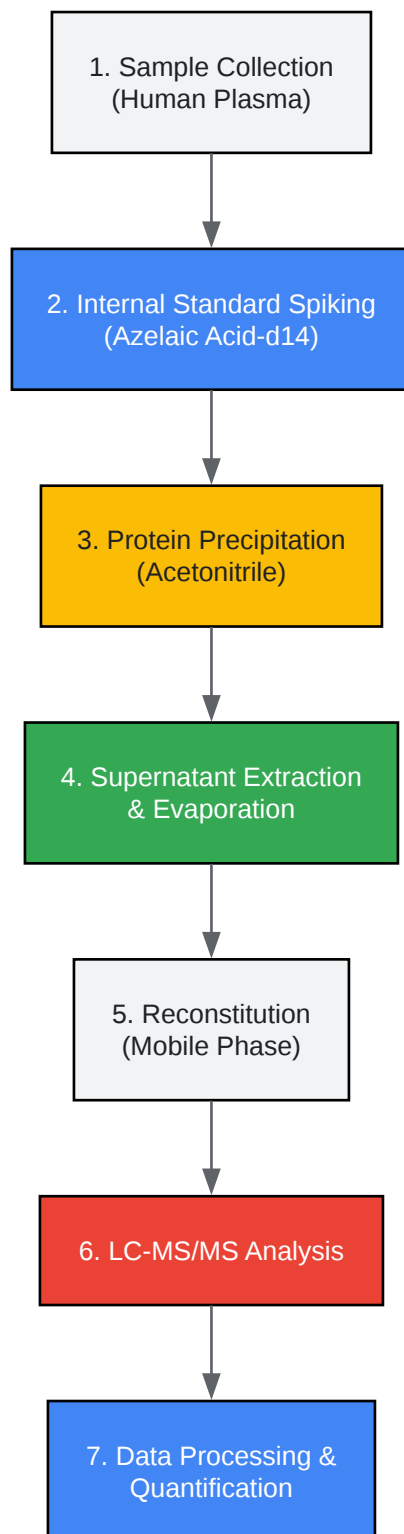
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Azelaic Acid Signaling in Plant Defense

Experimental Workflow

The following diagram outlines the logical flow of the quantitative analysis described in the experimental protocol.

Workflow for Quantification of Azelaic Acid using Azelaic Acid-d14

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Quantitative Analysis Workflow

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References

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- 2. Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation - PMC [pmc.ncbi.nlm.nih.gov]
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